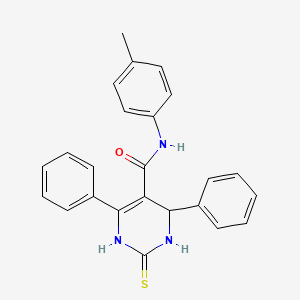
(3S*,4S*)-4-(2-naphthyl)-1-(3-pyridin-3-ylpropanoyl)piperidin-3-ol
Descripción general
Descripción
(3S*,4S*)-4-(2-naphthyl)-1-(3-pyridin-3-ylpropanoyl)piperidin-3-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis and Molecular Docking Studies
The compound under discussion is structurally related to polysubstituted piperidones, which have been investigated for their crystal structure and biological activity. A study on a similar compound, (3E,5E)-1-ethyl-3,5-bis(naphthalen-1-yl-methylidene)piperidin-4-one, detailed its crystal structure, including intra and intermolecular interactions, and performed molecular docking studies to explore its potential as a RORc inhibitor (R. V., R. C., 2021). This research could provide insights into the structural and functional properties of related compounds, including the one specified.
Second Harmonic Generation and Ferroelectric Properties
Compounds with chiral centers, similar to the one inquired, have shown significant potential in second harmonic generation (SHG) and might exhibit ferroelectric behavior. Research on a series of compounds, including those with two chiral centers, revealed a very strong SHG response and suggested possible ferroelectric properties (Hong Zhao et al., 2004). These findings suggest the potential application of such compounds in non-linear optics and as ferroelectric materials.
Organocatalysis
Derivatives of piperidinols have been recognized for their roles as organocatalysts in facilitating asymmetric Michael addition reactions. The study of a derivative, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, highlighted its effectiveness in catalyzing such reactions, achieving high yields and excellent enantioselectivities (Cui Yan-fang, 2008). This indicates the potential of the queried compound in catalysis and asymmetric synthesis.
Conducting Polymers from Low Oxidation Potential Monomers
Research into conducting polymers has included the synthesis of derivatives based on pyrrole and similar heterocycles. One study focused on synthesizing derivatized bis(pyrrol-2-yl) arylenes for electrochemical polymerization, resulting in polymers with low oxidation potentials and high stability in the conducting form (G. Sotzing et al., 1996). This research could be relevant to the development of new materials based on the compound , particularly in the field of conductive polymers.
Chemosensors for Transition Metal Ions
Naphthoquinone-based compounds have been explored for their ability to act as chemosensors for transition metal ions. A study synthesizing derivatives for metal ion detection demonstrated selective coordination and remarkable colorimetric responses, particularly towards Cu2+ ions (Prajkta Gosavi-Mirkute et al., 2017). This suggests that compounds structurally related to the queried molecule could be utilized in sensing applications for detecting specific metal ions.
Propiedades
IUPAC Name |
1-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-3-pyridin-3-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-22-16-25(23(27)10-7-17-4-3-12-24-15-17)13-11-21(22)20-9-8-18-5-1-2-6-19(18)14-20/h1-6,8-9,12,14-15,21-22,26H,7,10-11,13,16H2/t21-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIBSDALKRSRJH-FCHUYYIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC3=CC=CC=C3C=C2)O)C(=O)CCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC3=CC=CC=C3C=C2)O)C(=O)CCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-{2-[methyl(phenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B4065196.png)

![methyl [(3-cyano-5-oxo-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetate](/img/structure/B4065223.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4065242.png)
![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4065250.png)
![N-[4-({[4-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)-2-pyrimidinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4065255.png)
![ethyl 4-[({[3-cyano-5-{[(2-fluorophenyl)amino]carbonyl}-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetyl)amino]benzoate](/img/structure/B4065265.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N'-(1-ethyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4065266.png)
![4-methoxy-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyrimidine](/img/structure/B4065276.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)butanamide](/img/structure/B4065284.png)

![(1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4065293.png)

![N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4065303.png)